molecular formula C24H21N3O4 B2824157 7-methyl-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 533874-37-2

7-methyl-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2824157
CAS No.: 533874-37-2
M. Wt: 415.449
InChI Key: AQUCFLKYIAIGLQ-UHFFFAOYSA-N
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Description

7-methyl-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This specific compound is characterized by its unique structural features, which include a benzodiazepine core with various substituents that contribute to its distinct chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the Benzodiazepine Core: : The initial step involves the formation of the benzodiazepine core through a condensation reaction between an o-phenylenediamine derivative and a suitable ketone or aldehyde. This reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.

  • Introduction of the Nitrobenzoyl Group: : The next step involves the introduction of the 2-methyl-3-nitrobenzoyl group. This can be achieved through a Friedel-Crafts acylation reaction, where the benzodiazepine core is reacted with 2-methyl-3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Methylation and Phenylation: : The final steps involve the introduction of the methyl and phenyl groups at the appropriate positions on the benzodiazepine core. These steps can be carried out using standard alkylation and arylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can be used to convert the nitro group to an amino group. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the benzodiazepine core are replaced with other functional groups. Common reagents for these reactions include halogens, alkyl halides, and organometallic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkyl halides, organometallic reagents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines. Substitution reactions can result in a wide variety of functionalized benzodiazepine derivatives.

Scientific Research Applications

7-methyl-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a model system for studying the reactivity and properties of benzodiazepines. It is also used in the development of new synthetic methodologies and catalytic systems.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets such as enzymes and receptors.

    Medicine: Research is conducted to explore the compound’s potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.

    Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of advanced pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-methyl-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets in the body. These targets may include:

    GABA Receptors: The compound may act as an agonist or modulator of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability and inhibition.

    Enzymes: The compound may inhibit or activate specific enzymes involved in various biochemical pathways.

    Ion Channels: The compound may modulate the activity of ion channels, affecting the flow of ions across cell membranes and influencing cellular signaling.

The exact pathways and molecular targets involved in the compound’s effects are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine with similar therapeutic applications.

    Clonazepam: A benzodiazepine used primarily for its anticonvulsant properties.

Uniqueness

7-methyl-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is unique due to its specific structural features, including the presence of the 2-methyl-3-nitrobenzoyl group and the methyl and phenyl substituents. These features contribute to its distinct chemical and pharmacological properties, setting it apart from other benzodiazepines.

Properties

IUPAC Name

7-methyl-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-15-11-12-20-19(13-15)23(17-7-4-3-5-8-17)26(14-22(28)25-20)24(29)18-9-6-10-21(16(18)2)27(30)31/h3-13,23H,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUCFLKYIAIGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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